4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE
Description
Chemical Name: N-(4-Methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide CAS No.: 352672-88-9 Molecular Formula: C₁₉H₂₂N₂O₄S Molecular Weight: 374.45 g/mol
This compound features a piperidine core substituted with a benzenesulfonyl group at position 4 and a carboxamide group linked to a 4-methoxyphenylmethyl moiety.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-17-9-7-16(8-10-17)15-21-20(23)22-13-11-19(12-14-22)27(24,25)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMETXAVEQSYFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the benzenesulfonyl group. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the reaction of the piperidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Pharmacological Properties
Research indicates that compounds structurally related to 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide exhibit significant pharmacological activities. These include:
- Antidepressant Effects : Similar piperidine derivatives have been implicated in treating central nervous system disorders such as depression and anxiety. They function as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), which are crucial for managing mood disorders .
- Anticancer Activity : Some studies have highlighted the potential of benzenesulfonamide derivatives in inhibiting tubulin polymerization, which is vital for cancer cell proliferation. For instance, related compounds have shown antiproliferative effects against various cancer cell lines .
Polymer Chemistry
The compound can serve as a building block in polymer synthesis, particularly in creating sulfonamide-containing polymers that exhibit unique thermal and mechanical properties. These polymers can be utilized in various applications ranging from coatings to biomedical devices.
Catalysis
In the context of catalysis, derivatives of this compound may be employed as catalysts in organic reactions, particularly those involving C-H activation processes. This is relevant for synthesizing complex organic molecules with high specificity and efficiency .
Protease Inhibition
Compounds with similar structures have been shown to act as protease inhibitors, which are essential in various biochemical assays and therapeutic applications. The ability to inhibit specific proteases can be leveraged in drug development for diseases where protease activity is dysregulated.
Cellular Studies
The compound's ability to influence cellular mechanisms makes it a candidate for further studies in cell biology. It could be used to investigate the pathways involved in apoptosis or cellular stress responses, providing insights into disease mechanisms and potential therapeutic targets.
Case Studies
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites and modulating the activity of the target. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of compounds sharing the piperidine-carboxamide scaffold with variations in substituents:
Physicochemical and Pharmacological Insights
- Molecular Weight and Drug-Likeness :
- Polarity :
- Biological Activity :
- While direct activity data for the reference compound is unavailable, the benzothiazole analogue (CAS 941962-26-1) shows structural motifs associated with kinase inhibition.
Biological Activity
4-(Benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with various functional groups, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
- Molecular Formula : C26H28N2O4S
- Molecular Weight : 468.58 g/mol
The biological activity of this compound is linked to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor of certain enzymes involved in metabolic pathways or act as an agonist/antagonist for neurotransmitter receptors, thereby modulating their activity.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives of piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic processes .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are significant in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors can be beneficial in managing infections caused by urease-producing bacteria .
Anticancer Potential
The piperidine nucleus is noted for its anticancer properties. Compounds similar to 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the sulfonamide moiety enhances the anticancer activity by targeting specific cellular pathways involved in proliferation and survival .
Study on Antibacterial and Enzyme Inhibition
In a study evaluating various synthesized compounds, several demonstrated significant antibacterial activity against multiple strains and strong inhibition of urease. The results highlighted the effectiveness of piperidine derivatives in pharmacological applications .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to explore the relationship between chemical structure and biological activity. Modifications to the piperidine ring or substituents on the benzene rings can significantly alter the potency and selectivity of these compounds against specific biological targets. For example, alterations that enhance lipophilicity may improve membrane permeability, thus increasing bioavailability and efficacy against target cells .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
